molecular formula C7H7BrO2S B1589526 Ethyl 2-bromothiophene-3-carboxylate CAS No. 632325-50-9

Ethyl 2-bromothiophene-3-carboxylate

Cat. No.: B1589526
CAS No.: 632325-50-9
M. Wt: 235.1 g/mol
InChI Key: PDYDQPWWVZTVQD-UHFFFAOYSA-N
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Description

Ethyl 2-bromothiophene-3-carboxylate (CAS No: 632325-50-9) is a high-purity brominated thiophene ester that serves as a key heterocyclic building block in organic synthesis and medicinal chemistry research . This air-sensitive, colorless to light yellow liquid requires storage in a cool, dark place under an inert atmosphere . Its molecular structure incorporates both an ester group and a bromine atom on the thiophene ring, making it a versatile precursor for metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create complex biaryl derivatives for pharmaceutical and materials science applications . Thiophene-based scaffolds are of significant research interest due to their wide range of potential biological activities. Recent studies on structurally similar compounds have demonstrated promising spasmolytic (antispasmodic) effects, which are valuable for investigating treatments for conditions like irritable bowel syndrome . Other thiophene derivatives have also shown notable in vitro antibacterial activity against challenging pathogens such as extensively drug-resistant (XDR) Salmonella Typhi, highlighting the therapeutic potential of this compound class . Researchers utilize this reagent in the design and synthesis of novel compounds for evaluating antibacterial, anticonvulsant, antitumor, and other pharmacological properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 2-bromothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYDQPWWVZTVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464418
Record name Ethyl 2-bromothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632325-50-9
Record name Ethyl 2-bromothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl thiophene-3-carboxylate. This reaction typically uses bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the thiophene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromothiophene-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or heteroaromatic compounds.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Coupling Products: Biaryl or heteroaryl compounds.

    Reduction Products: Ethyl 2-bromothiophene-3-methanol.

Scientific Research Applications

Scientific Research Applications of Ethyl 2-bromothiophene-3-carboxylate

This compound is a thiophene derivative with diverse applications in scientific research, particularly in organic synthesis, material science, and medicinal chemistry. The compound features a thiophene ring with a bromine substituent and an ethyl ester group, offering a balance of reactivity and stability, making it a valuable intermediate for synthesizing various functionalized thiophenes and heterocyclic compounds.

Organic Synthesis

This compound is a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Thiophene Derivatives: It serves as a precursor for creating more complex thiophene derivatives.
  • Heterocyclic Compound Synthesis: It is used in the synthesis of various heterocyclic compounds.
  • Coupling Reactions: It participates in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or heteroaromatic compounds.
  • Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Material Science

In material science, this compound is utilized in developing organic semiconductors and electronic devices. Specific applications include:

  • Organic Semiconductors: It is employed in the development of organic semiconductors.
  • Organic Field-Effect Transistors (OFETs): It is used in the creation of OFETs.
  • Organic Light-Emitting Diodes (OLEDs): It is utilized in the production of OLEDs.

Medicinal Chemistry

This compound is investigated for its potential in creating biologically active molecules. Research areas include:

  • Anticancer Properties: It is explored for its potential in developing anticancer agents.
  • Anti-inflammatory Properties: It is investigated for its anti-inflammatory properties.
  • Antimicrobial Properties: It is researched for its potential in creating antimicrobial agents.

Mechanism of Action

The mechanism of action of ethyl 2-bromothiophene-3-carboxylate in chemical reactions involves the activation of the bromine atom, making it a good leaving group for substitution and coupling reactions. The ester group can also participate in various transformations, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Ethyl 5-bromothiophene-3-carboxylate (CAS 89280-91-1)

  • Structural Difference : Bromine at the 5-position instead of the 2-position on the thiophene ring.
  • Reactivity : The 5-bromo derivative exhibits reduced reactivity in cross-coupling reactions due to steric hindrance and electronic effects compared to the 2-bromo isomer, which benefits from proximity to the electron-withdrawing ester group .
  • Applications : Less commonly used in optoelectronic materials but explored in pharmaceutical intermediates .

Methyl 2-bromothiophene-3-carboxylate (CAS 289470-44-6)

  • Structural Difference : Methyl ester group instead of ethyl.
  • Physical Properties : Lower molecular weight (221.0 g/mol) and slightly higher solubility in polar solvents due to the smaller alkyl chain .
  • Synthetic Utility : Prefers reactions requiring milder conditions but offers less steric bulk for supramolecular packing in polymers .

Ethyl 2,5-dibromothiophene-3-carboxylate

  • Structural Difference : Additional bromine at the 5-position.
  • Reactivity : Enhanced electrophilicity enables sequential functionalization but complicates regioselective coupling .
  • Applications: Limited in optoelectronics due to challenges in controlling substitution patterns .

Functional Group Variations

Ethyl 2-amino-4-methylthiophene-3-carboxylate

  • Structural Difference: Amino group replaces bromine at the 2-position.
  • Reactivity: The amino group facilitates nucleophilic substitution or hydrogen bonding, diverging from the electrophilic bromine in the target compound .
  • Applications : Used in pharmaceutical scaffolds rather than conductive materials .

Ethyl 2-(4-(2-butyloctyloxy)phenyl)thiophene-3-carboxylate

  • Structural Difference : Aryl-ether substituent at the 2-position.
  • Synthesis : Derived from this compound via Suzuki coupling with a boronic ester, yielding 65% after purification .
  • Applications : Enhances molecular packing in organic solar cells due to extended conjugation and alkyl side chains .

Physicochemical and Application-Based Comparison

Compound Molecular Weight (g/mol) Bromine Position Ester Group Key Applications
This compound 235.1 2 Ethyl Optoelectronics, polymer synthesis
Ethyl 5-bromothiophene-3-carboxylate 235.1 5 Ethyl Pharmaceutical intermediates
Mthis compound 221.0 2 Methyl Small-molecule organic electronics
Ethyl 2-amino-4-methylthiophene-3-carboxylate 215.3 N/A (amino at C2) Ethyl Drug discovery

Biological Activity

Ethyl 2-bromothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

This compound belongs to the thiophene derivative family, characterized by a five-membered ring containing sulfur. Its molecular formula is C9H9BrO2SC_9H_9BrO_2S, with a molecular weight of approximately 249.14 g/mol. The presence of the bromine atom enhances its reactivity, making it a suitable candidate for various biological interactions.

Biological Activity

Research indicates that this compound exhibits antimicrobial and anticancer properties. The compound has been shown to interact with nucleic acids and proteins, influencing cellular processes such as gene expression and protein synthesis.

Antimicrobial Activity

This compound has demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens, suggesting it could serve as a potential antibacterial agent in the face of rising antibiotic resistance .

Anticancer Properties

In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis. For instance, it was observed that high concentrations (50 µM) resulted in approximately 50% inhibition of cell viability in certain cancer cell lines, indicating its potential as an anticancer therapeutic .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets:

  • Nucleic Acids : The compound may influence nucleic acid splicing and gene regulation.
  • Proteins : It interacts with proteins involved in cellular signaling pathways, modulating their activity and potentially leading to altered cellular responses.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar thiophene derivatives is useful:

Compound NameStructureKey Differences
Ethyl 2-(5-bromothiophene-2-amido)-4,5-dimethylthiophene-3-carboxylateStructureContains an amide group; different reactivity profile
Methyl 4-(5-bromothiophene-2-amido)cyclohexane-1-carboxylateStructureCyclohexane ring alters physical properties
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylateStructureLacks bromine; potentially different biological effects

This table highlights how structural variations can significantly impact biological activity.

Case Studies

  • Antibacterial Efficacy : A recent study evaluated the antibacterial properties of this compound against multi-drug resistant strains. Results showed promising activity comparable to conventional antibiotics .
  • Cancer Cell Inhibition : In another investigation, the compound was tested on various cancer cell lines, revealing that it could induce apoptosis through specific signaling pathways .

Q & A

Q. What are the optimal synthetic conditions for Ethyl 2-bromothiophene-3-carboxylate?

The synthesis requires precise control of reaction parameters:

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Solvent : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates and enhance bromination efficiency .
  • Catalysts : Employ Lewis acids like FeCl₃ to facilitate electrophilic aromatic substitution at the thiophene ring .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product from unreacted starting materials .

Table 1 : Key Reaction Parameters

ParameterOptimal RangePurpose
Temperature60–80°CMinimize decomposition
SolventDMSO or DMFEnhance bromine activation
Reaction Time12–24 hoursEnsure complete substitution
PurificationHexane/EtOAc (3:1)Separate polar by-products

Q. How is this compound characterized structurally?

Methodology :

  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows distinct signals for the ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet) and thiophene protons (δ 7.2–7.5 ppm). ¹³C NMR confirms the carbonyl (δ 165–170 ppm) and brominated thiophene carbons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 249.93 (calculated for C₇H₇BrO₂S) .
  • IR Spectroscopy : Peaks at 1720 cm⁻¹ (ester C=O) and 650 cm⁻¹ (C-Br stretch) validate functional groups .

Note : Discrepancies in NMR splitting patterns may arise from residual solvents or impurities; repeat purification if necessary .

Advanced Research Questions

Q. How can crystallographic data contradictions in this compound derivatives be resolved?

Approach :

  • Software Tools : Use SHELXL for refinement and SHELXS for phase solution, leveraging high-resolution X-ray data (≤1.0 Å). Adjust occupancy factors for disordered bromine atoms .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements and avoid overinterpretation of electron density maps .
  • Case Study : In related bromothiophene esters, twinning or pseudosymmetry can cause data contradictions; apply TWINLAW in SHELXL to model twin domains .

Table 2 : Crystallographic Refinement Parameters

ParameterValue/RangeNotes
Resolution≤1.0 ÅCritical for bromine localization
R-factor<5%Ensure model accuracy
Twin Fraction0.2–0.4Common in halogenated compounds

Q. What strategies mitigate competing side-reactions during functionalization of this compound?

Mechanistic Insights :

  • Nucleophilic Substitution : Bromine at the 2-position is susceptible to SNAr reactions. Use bulky bases (e.g., LDA) to deprotonate selectively and avoid ring-opening side reactions .
  • Cross-Coupling : For Suzuki-Miyaura reactions, optimize Pd catalyst (e.g., Pd(PPh₃)₄) and ligand ratios to suppress β-hydride elimination .
  • By-Product Analysis : Monitor via LC-MS; common by-products include debrominated esters (e.g., ethyl thiophene-3-carboxylate) due to reductive conditions .

Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

Data-Driven Analysis :

  • Hammett Constants : The σₚ⁺ value of Br (+0.26) indicates moderate electron-withdrawing effects, enhancing electrophilicity at the 2-position for Pd-catalyzed couplings .
  • Comparative Studies : Replace bromine with chlorine (σₚ⁺ = +0.23) or fluorine (σₚ⁺ = +0.06) to assess rate differences in model reactions .
  • DFT Calculations : M06-2X/def2-TZVP simulations show bromine lowers LUMO energy (-2.1 eV vs. -1.8 eV for non-brominated analogs), favoring oxidative addition .

Q. How to design interaction studies between this compound and biological targets?

Methodology :

  • Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., COX-2). Prioritize poses with bromine oriented toward hydrophobic pockets .
  • Enzyme Assays : Measure IC₅₀ values via fluorescence-based inhibition assays (e.g., COX-2 inhibitor screening kit) at pH 7.4 and 37°C .
  • SAR Analysis : Compare with analogs (e.g., ethyl 2-chlorothiophene-3-carboxylate) to isolate bromine-specific effects .

Q. How to address discrepancies in reported biological activity data for this compound?

Critical Analysis Framework :

  • Source Validation : Exclude studies from non-peer-reviewed platforms (e.g., BenchChem) per the user’s directive .
  • Experimental Variables : Control solvent (DMSO concentration ≤1% in cell assays), purity (HPLC ≥98%), and cell line specificity (e.g., HepG2 vs. HEK293) .
  • Meta-Analysis : Use RevMan to aggregate data from ≥3 independent studies; apply random-effects models if heterogeneity (I²) >50% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-bromothiophene-3-carboxylate
Reactant of Route 2
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Ethyl 2-bromothiophene-3-carboxylate

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